3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal
Description
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is a substituted propanal derivative featuring a 3,4-dichlorophenyl group and a methyl-substituted ketone moiety. The 3,4-dichlorophenyl group is a critical pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding due to the electron-withdrawing effects of chlorine substituents .
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(5-13)10(14)7-2-3-8(11)9(12)4-7/h2-6H,1H3 |
InChI Key |
CROCKMXTQQPNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable methyl ketone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, which provide an optimal environment for the reaction to proceed efficiently .
Industrial Production Methods
Industrial production of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical and ADMET Properties
Lipophilicity and Solubility :
- Dichlorocinnamanilides exhibited logP values correlating with antimicrobial potency, balancing lipophilicity for cellular uptake .
- The aldehyde group in the target compound may reduce logP compared to esters (e.g., ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate), which have higher logP due to alkyl ester groups .
Cytotoxicity :
- Dichlorocinnamanilides demonstrated low cytotoxicity against mammalian cells, a critical advantage for therapeutic use . In contrast, urea derivatives like BTdCPU may require further optimization to mitigate off-target effects .
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal is a member of the oxopropanal family, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal can be characterized by its chemical formula . The presence of the dichlorophenyl group is significant as it influences the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 227.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Aldehyde, ketone |
Antibacterial Activity
Research has shown that derivatives of 3-oxopropanal exhibit notable antibacterial properties. A study focused on various derivatives, including those similar to 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal, demonstrated moderate antibacterial activities against both Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) for some derivatives was found to be less than 16 µg/ml, indicating their potential as antibacterial agents .
Case Study: Antibacterial Efficacy
In a comparative study, specific derivatives such as compounds 7 and 15 showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like Levofloxacin. This suggests that modifications to the oxopropanal structure can lead to improved efficacy against resistant bacterial strains .
Anticancer Activity
Preliminary investigations into the anticancer properties of 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal have indicated potential cytotoxic effects on various cancer cell lines. Although specific data on this compound is limited, related compounds in the oxopropanal family have been documented to inhibit cancer cell proliferation through apoptosis induction.
The mechanism by which 3-(3,4-Dichlorophenyl)-2-methyl-3-oxopropanal exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell metabolism.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that lead to antibacterial or anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
